2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound with a complex structure that includes bromophenoxy and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with ethyl bromoacetate to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-2-methylpropionamide
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol
Uniqueness
2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific combination of bromophenoxy and methoxyphenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H18BrNO4 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H18BrNO4/c1-21-15-4-2-3-5-16(15)22-11-10-19-17(20)12-23-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3,(H,19,20) |
InChI Key |
YXWXDZOFQBVWPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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